1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Overview
Description
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H18FN7O2S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of HMS3524J20 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
HMS3524J20 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by HMS3524J20 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of HMS3524J20’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively .
Biochemical Analysis
Biochemical Properties
HMS3524J20 has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle
Cellular Effects
In cellular assays, HMS3524J20 has shown significant inhibitory effects on the growth of several cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s impact on cell signaling pathways and gene expression related to cell cycle progression .
Molecular Mechanism
At the molecular level, HMS3524J20 exerts its effects through inhibition of CDK2 . This leads to alterations in cell cycle progression and can induce apoptosis within cells
Metabolic Pathways
The specific metabolic pathways that HMS3524J20 is involved in are not currently known. Given its inhibitory effects on CDK2, it is likely that the compound could influence pathways related to cell cycle regulation .
Subcellular Localization
Information on the subcellular localization of HMS3524J20 is not currently available. Given its activity as a CDK2 inhibitor, it is likely that the compound would need to localize to the nucleus where CDK2 is active
Properties
IUPAC Name |
7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2S/c21-15-5-4-8-17(13-15)31(29,30)27-11-9-26(10-12-27)19-18-20(23-14-22-19)28(25-24-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACMDCRWIPDKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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